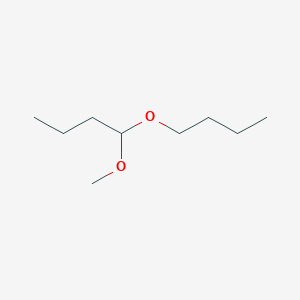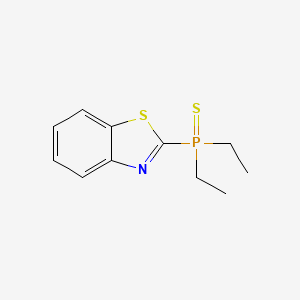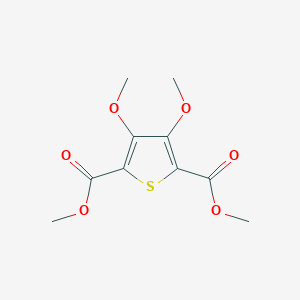
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate typically involves the reaction of 2,5-dimethyl dicarboxylate-3,4-sodium thiophene diol with dimethyl sulfate in an organic solvent under heating conditions. This reaction yields this compound . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in organic electronics.
Materials Science: The compound is used in the development of electroactive materials for applications such as sensors and actuators.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate in its applications primarily involves its ability to participate in π-conjugated systems. This allows it to facilitate electron transfer processes, making it valuable in the synthesis of conductive polymers like PEDOT . The molecular targets and pathways involved are related to its interaction with other molecules in the formation of these polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A similar compound used in the synthesis of PEDOT.
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Another derivative of thiophene with different functional groups.
Uniqueness
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is unique due to its specific functional groups, which allow for versatile chemical reactions and applications in organic electronics and materials science. Its ability to form conductive polymers distinguishes it from other thiophene derivatives.
Eigenschaften
CAS-Nummer |
118851-98-2 |
|---|---|
Molekularformel |
C10H12O6S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H12O6S/c1-13-5-6(14-2)8(10(12)16-4)17-7(5)9(11)15-3/h1-4H3 |
InChI-Schlüssel |
MYIOAWSCCLRJER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC(=C1OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
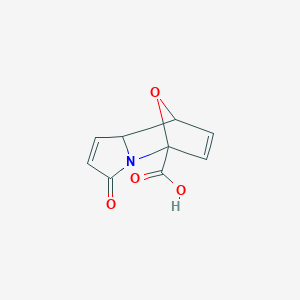
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
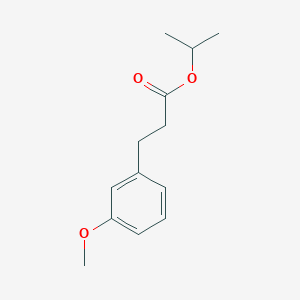

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
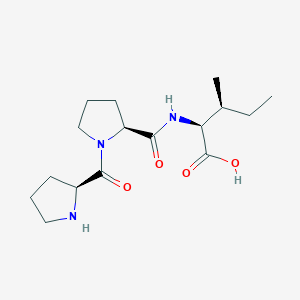
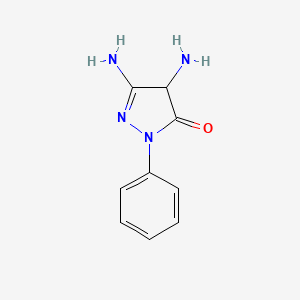

![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
